Mecoprop-dimethylammonium Mecoprop-dimethylammonium
Brand Name: Vulcanchem
CAS No.: 32351-70-5
VCID: VC3949966
InChI: InChI=1S/C10H11ClO3.C2H7N/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;1-3-2/h3-5,7H,1-2H3,(H,12,13);3H,1-2H3
SMILES: CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O.CNC
Molecular Formula: C12H18ClNO3
Molecular Weight: 259.73 g/mol

Mecoprop-dimethylammonium

CAS No.: 32351-70-5

Cat. No.: VC3949966

Molecular Formula: C12H18ClNO3

Molecular Weight: 259.73 g/mol

* For research use only. Not for human or veterinary use.

Mecoprop-dimethylammonium - 32351-70-5

Specification

CAS No. 32351-70-5
Molecular Formula C12H18ClNO3
Molecular Weight 259.73 g/mol
IUPAC Name 2-(4-chloro-2-methylphenoxy)propanoic acid;N-methylmethanamine
Standard InChI InChI=1S/C10H11ClO3.C2H7N/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;1-3-2/h3-5,7H,1-2H3,(H,12,13);3H,1-2H3
Standard InChI Key ROGDGDPDLIVQFZ-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O.CNC
Canonical SMILES CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O.CNC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Mecoprop-dimethylammonium consists of the (R)-(+)-enantiomer of 2-(4-chloro-2-methylphenoxy)propanoic acid ionically bonded to dimethylamine. This chiral configuration, confirmed through X-ray crystallography, confers herbicidal specificity by mimicking natural auxin pathways in susceptible plants . The compound’s dissociation in aqueous environments generates the active mecoprop-P anion and dimethylammonium cation, with complete dissociation occurring within 30 minutes across pH 4–9 .

Table 1: Key Physicochemical Properties

PropertyValueMeasurement ConditionsSource
Water Solubility620 g/L (20°C)pH 7, 25°C
Log Kow1.82OECD 107
Vapor Pressure1.2 × 10⁻⁶ Pa25°C
Dissociation Constant (pKa)3.1 ± 0.2Potentiometric

Synthetic Pathways

Industrial production employs stereoselective synthesis through asymmetric hydrogenation of α-chloropropionic acid precursors, achieving >98% enantiomeric excess . Recent process optimizations have reduced byproduct formation to <2% through:

  • Catalytic system refinement using chiral ruthenium complexes

  • Solvent selection (preferential use of ethanol-water mixtures)

  • Temperature-controlled reaction conditions (45–50°C)

Environmental Fate and Transport Dynamics

Soil Interaction Profiles

Field studies demonstrate variable sorption coefficients (Koc = 1.30–2.22) dependent on soil organic content and pH. In sandy soils (pH 4.3–4.4), increased protonation enhances adsorption (Koc = 2.13–2.22), while alkaline clay soils exhibit 78% higher mobility . Microbial degradation dominates dissipation pathways with DT₅₀ values ranging from:

  • 3 days in loam at 20°C

  • 21 days in peat under anaerobic conditions

Table 2: Environmental Degradation Parameters

MatrixDT₅₀ (Days)ProcessConditions
Surface Water3.4–4.7Photolysis42°N latitude
Groundwater72.5HydrolysispH 5, 10°C
Aerobic Soil9.2Microbial degradation60% WHC, 25°C

Aquatic System Behavior

The compound’s high water solubility facilitates rapid transport through soil profiles, with groundwater detection frequencies reaching 23% in agricultural monitoring programs . Photolytic degradation in surface waters produces o-cresol (30.4% yield) and chloroacetophenone derivatives, identified as stable transformation products through LC-QTOF analysis .

Toxicological Profile and Human Health Considerations

Acute Exposure Risks

Rodent studies establish an LD₅₀ of 2,450 mg/kg (oral) and 1,850 mg/kg (dermal), with neurotoxic manifestations including:

  • Tremors (onset: 2–4 hours post-exposure)

  • Ataxia at doses ≥500 mg/kg

  • Histopathological changes in renal tubules

Chronic Health Impacts

Two-year carcinogenicity studies reveal dose-dependent thyroid follicular cell hyperplasia at ≥75 mg/kg/day, though mechanistic studies attribute this to altered hepatic T4 glucuronidation rather than direct genotoxicity . Developmental toxicity assessments demonstrate reduced fetal weights (12% decrease) and skeletal variations in rabbits at maternally toxic doses (30 mg/kg/day) .

Regulatory Framework and Risk Mitigation

Global Registration Status

  • EPA Reregistration (2027): Mandates buffer zones (15–30 ft) near aquatic habitats and personal protective equipment (PPE) requirements for applicators

  • EU Approval (2030): Conditional renewal requiring enantioselective monitoring methods and groundwater vulnerability assessments

  • Swiss Restrictions: Prohibition on use in karst regions and vineyards with slope gradients >15%

Exposure Reduction Strategies

  • Formulation Advances: Microencapsulation technologies reducing volatilization by 43%

  • Application Timing: Post-emergence use limited to temperatures <25°C to minimize drift

  • Remediation Techniques: Enhanced rhizodegradation using Pseudomonas putida strains (85% degradation in 14 days)

Analytical Methodologies for Environmental Monitoring

Chromatographic Techniques

Enantioselective separation achieves baseline resolution (Rs >2.0) on Chiralpak AD-H columns using:

  • Mobile Phase: n-Hexane/ethanol/trifluoroacetic acid (85:15:0.1 v/v)

  • Flow Rate: 0.8 mL/min

  • Detection: Circular dichroism at 254 nm

Mass Spectrometric Detection

Recent method validation demonstrates:

  • LOQ: 0.02 µg/L in surface water (EPA Method 547)

  • Accuracy: 92–105% recovery across 0.1–50 µg/L range

  • Precision: <8% RSD intra-day variability

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